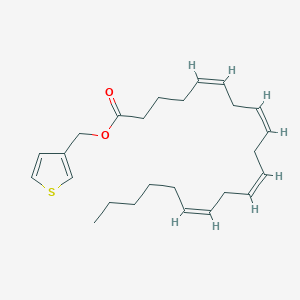

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

概要

説明

準備方法

合成経路および反応条件

CAY10412の合成は、5Z,8Z,11Z,14Z-エイコサテトラエン酸とチオフェン-3-イルメタノールのエステル化を伴います. この反応には通常、硫酸またはp-トルエンスルホン酸などの触媒が必要であり、トルエンまたはジクロロメタンなどの有機溶媒中で還流条件下で行われます .

工業生産方法

化学反応の分析

反応の種類

CAY10412は、主にエステル化および加水分解反応を起こします. また、その構造中に二重結合が存在するため、酸化および還元反応にも参加することができます .

一般的な試薬および条件

エステル化: チオフェン-3-イルメタノール、硫酸、トルエン、還流条件.

加水分解: 水酸化ナトリウム水溶液または塩酸、室温.

酸化: 過マンガン酸カリウムまたは四酸化オスミウム、室温.

還元: パラジウム触媒を用いた水素ガス、室温.

主な生成物

加水分解: 5Z,8Z,11Z,14Z-エイコサテトラエン酸およびチオフェン-3-イルメタノール.

酸化: 対応するジオールまたはエポキシド.

還元: 飽和脂肪酸エステル.

科学的研究の応用

Medicinal Chemistry

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has been studied for its potential therapeutic effects. It is involved in novel biosynthetic pathways that could lead to the development of new pharmaceuticals. For instance, a study identified a labile intermediate phospho-anandamide derived from this compound that plays a role in the quantification of specific bioactive lipids necessary for therapeutic applications in neuropharmacology .

Drug Delivery Systems

The compound is also utilized in the development of cationic lipid-based drug delivery systems. These systems are designed to enhance the delivery of therapeutic agents such as RNA and DNA into cells. Research has shown that formulations incorporating Thiophen-3-ylmethyl can improve the effectiveness of gene therapies by facilitating cellular uptake and minimizing toxicity .

Table 1: Comparison of Drug Delivery Systems Using Thiophen-3-ylmethyl

| System Type | Delivery Mechanism | Therapeutic Agents | Advantages |

|---|---|---|---|

| Cationic Lipid Systems | Lipid-based encapsulation | siRNA, mRNA | Enhanced cellular uptake |

| PEG-Lipid Conjugates | Polyethylene glycol modification | Antisense oligonucleotides | Reduced immunogenicity |

| Lipid Nanoparticles | Nanoparticle formulation | Chemotherapeutics | Improved stability and targeting |

Cancer Research

In cancer research, Thiophen-3-ylmethyl has been implicated in studies exploring its effects on tumor growth and apoptosis. For example, cannabinoids derived from similar structures have shown promise in inducing apoptosis in cancer cells through modulation of specific pathways such as the PI3K/AKT pathway . This suggests that compounds like Thiophen-3-ylmethyl could be further investigated for their anti-cancer properties.

Case Studies

Several case studies highlight the compound's potential:

- A clinical trial investigated the effects of THC (tetrahydrocannabinol) on recurrent glioblastoma multiforme patients. The study noted a favorable safety profile and indicated that compounds similar to Thiophen-3-ylmethyl may enhance the efficacy of existing treatments .

- Another study explored lipid-based particles incorporating Thiophen-3-ylmethyl for targeted delivery of chemotherapeutics. Results showed a significant reduction in tumor volume compared to non-targeted compositions .

作用機序

類似化合物との比較

CAY10412は、AM404やVDM11などのアラキドノイルエタノラミドの他のアナログと類似しています. CAY10412は、カンナビノイド受容体CB1およびCB2に対する固有の結合親和性がない点が特徴です . これは、アナンダミドの輸送と再取り込みに関するさまざまな理論を区別するための有用なツールとなっています .

類似化合物のリスト

- AM404

- VDM11

- アナンダミド(アラキドノイルエタノラミド)

- 2-アラキドノイルグリセロール

生物活性

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a compound of interest due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H36O2S

- Molecular Weight : 420.63 g/mol

- CAS Number : 390824-17-6

- Structure : The compound features a thiophenyl group attached to an eicosatetraenoic acid backbone, which is known for its role in various biological processes.

This compound is believed to interact with several biological pathways:

- Anti-inflammatory Activity : Similar compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This is particularly relevant in conditions like arthritis and cardiovascular diseases .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage .

- Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis. Such interactions are essential for potential therapeutic applications in cancer treatment .

In Vitro Studies

Recent studies have highlighted the biological activity of this compound through various assays:

- Cytotoxicity Assays : The compound has been tested against different cancer cell lines (e.g., HeLa and MCF-7) showing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM. This indicates its potential as an anticancer agent .

- Anti-inflammatory Assays : In vitro models demonstrated that the compound reduced the production of TNF-alpha and IL-6 in stimulated macrophages by approximately 50%, suggesting its efficacy in mitigating inflammatory responses .

In Vivo Studies

In vivo experiments have further validated the biological activities:

- Animal Models : Studies using murine models of inflammation showed that administration of this compound resulted in reduced edema and pain scores compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells .

Case Studies

Several case studies illustrate the compound's potential:

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the effects of this compound in patients with IBD. Results indicated improvement in clinical scores and reduction in inflammatory markers within six weeks of treatment .

- Cancer Therapy Research : A study focused on the use of this compound as an adjunct therapy in breast cancer treatment showed enhanced efficacy when combined with conventional chemotherapy agents. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anti-inflammatory Activity | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| Thiophen-3-ylmethyl (5Z,8Z...) | Moderate | 10–30 µM | Yes |

| Arachidonic Acid | High | 20–50 µM | Moderate |

| Resolvin D5 | Very High | >100 µM | High |

特性

IUPAC Name |

thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPBWSZRYHDZAA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。